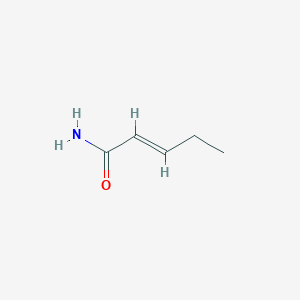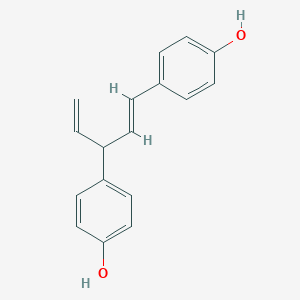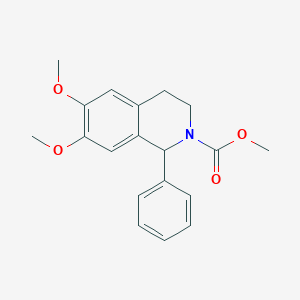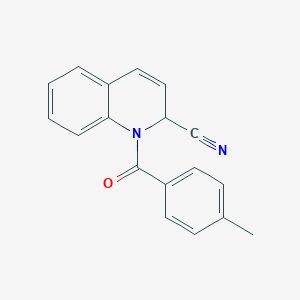
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide, also known as MDL-100,907, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and neuroscience. This compound belongs to the class of benzodioxole derivatives, which have been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide acts as a competitive antagonist of the 5-HT2A receptor, binding to the receptor site and preventing the binding of serotonin. This leads to a decrease in the activity of the receptor, which in turn affects downstream signaling pathways and neurotransmitter release. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide is still being investigated, but it is believed to involve a complex interplay of receptor-ligand interactions and intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the specific experimental conditions and model systems used. In general, it has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, leading to a reduction in serotonin-mediated effects. This has been associated with changes in mood, cognition, and perception, as well as alterations in neuronal activity and synaptic plasticity.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor, as well as its availability and ease of synthesis. However, it also has some limitations, including its potential off-target effects and the need for careful dosing and experimental design to avoid confounding factors.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide and its potential applications in pharmacology and neuroscience. Some of these include:
- Further elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide and its interactions with other receptors and signaling pathways.
- Investigation of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide for conditions such as schizophrenia, depression, and anxiety disorders.
- Development of novel compounds based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide with improved potency, selectivity, and pharmacokinetic properties.
- Exploration of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide as a research tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide involves several steps, starting with the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. This synthesis method has been optimized for high yield and purity, making N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide a readily available compound for research purposes.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has been extensively studied for its potential applications in pharmacology and neuroscience. One of the main areas of research has been its use as a selective antagonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in a range of physiological and behavioral processes, including mood regulation, perception, and cognition.
属性
分子式 |
C14H11Cl2NO4S |
|---|---|
分子量 |
360.2 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-2-4-14(11(16)6-10)22(18,19)17-7-9-1-3-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
InChI 键 |
UWVDCRMNXSWKCL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)

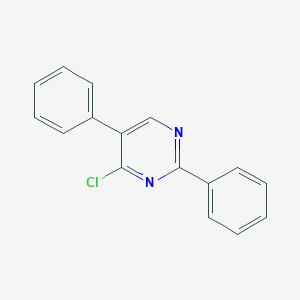
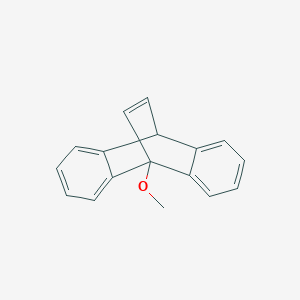
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)

